N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide
Description
N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenethyl group attached to the nitrogen atom and a 4-nitrophenyl substituent on the methylene carbon of the acetamide backbone.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-16-8-5-14(11-17(16)25-2)9-10-19-18(21)12-13-3-6-15(7-4-13)20(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYYUOYOWZSANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296935 | |
| Record name | N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10403-40-4 | |
| Record name | NSC112754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N1-(3,4-dimethoxyphenethyl)-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following sections compare the target compound with structurally related acetamide derivatives, focusing on synthesis, substituent effects, and biological activities.
Substituent Variations on the Acetamide Nitrogen
N-(3,4-Dimethoxyphenethyl) Derivatives
- IV-51 (N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(3,4-dimethoxyphenethyl)acetamido)acetamide) :
- Structure : Shares the 3,4-dimethoxyphenethyl group but incorporates a tert-butyl and 4-chlorophenyl substituent.
- Synthesis : Prepared via a multicomponent reaction with 98% yield, indicating efficient synthetic routes for similar compounds .
- Properties : Higher molecular weight (446.197 g/mol) and solid-state stability (M.P. = 153–155°C) compared to the target compound .
N-(4-Nitrophenyl) Derivatives
- B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide): Structure: Replaces the 3,4-dimethoxyphenethyl group with a phenolic ether. Retains the 4-nitrophenyl motif. Implications: The hydroxyl and methyl groups on the phenoxy ring may enhance solubility but reduce lipophilicity compared to the dimethoxy-substituted target compound .
Heterocyclic Acetamide Derivatives
Thiadiazole-Containing Analogs
- Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Activity: Induces apoptosis in glioma cells (C6 cell line) via Akt inhibition (92.36% activity). The 4-nitrophenyl group contributes to π-π interactions critical for binding .
Thiazolidinone Derivatives
- 3d (N-(4-Nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide): Tautomerism: Exists as a 1:1 mixture of thiazolidinone and thiazolinone tautomers, influencing solubility and reactivity. The 4-nitrophenyl group stabilizes tautomeric forms via resonance .
Key Properties
*Calculated based on structural formulas.
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